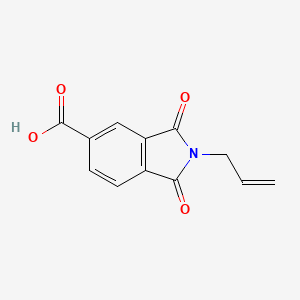

2-Allyl-1,3-dioxoisoindoline-5-carboxylic acid

Description

BenchChem offers high-quality 2-Allyl-1,3-dioxoisoindoline-5-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Allyl-1,3-dioxoisoindoline-5-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1,3-dioxo-2-prop-2-enylisoindole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9NO4/c1-2-5-13-10(14)8-4-3-7(12(16)17)6-9(8)11(13)15/h2-4,6H,1,5H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVOXIWJWBBJKCZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN1C(=O)C2=C(C1=O)C=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10393152 | |

| Record name | 2-allyl-1,3-dioxoisoindoline-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10393152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41441-42-3 | |

| Record name | 2,3-Dihydro-1,3-dioxo-2-(2-propen-1-yl)-1H-isoindole-5-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=41441-42-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-allyl-1,3-dioxoisoindoline-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10393152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-allyl-1,3-dioxoisoindoline-5-carboxylic acid

This guide provides a comprehensive overview of the synthesis, mechanistic rationale, and practical considerations for the preparation of 2-allyl-1,3-dioxoisoindoline-5-carboxylic acid, a versatile chemical intermediate. Designed for researchers and professionals in drug development and materials science, this document offers a detailed experimental protocol grounded in established chemical principles.

Introduction and Strategic Overview

2-allyl-1,3-dioxoisoindoline-5-carboxylic acid is a bespoke chemical entity featuring three key functional domains: a robust phthalimide core, a reactive N-allyl group, and a carboxylic acid handle. This trifunctional architecture makes it a highly valuable building block for a range of applications. The phthalimide structure is a common motif in medicinal chemistry, while the allyl group serves as a versatile anchor for polymerization or further chemical modification via reactions like thiol-ene coupling or metathesis. The carboxylic acid provides a convenient point for conjugation to biomolecules, surfaces, or other synthons.

The most direct and efficient synthetic strategy for this target molecule is the condensation reaction between trimellitic anhydride and allylamine. This approach is a well-established method for the formation of N-substituted phthalimides and proceeds via a two-step, one-pot process involving the formation of an intermediate amic acid followed by cyclodehydration to the final imide product.

Mechanistic Rationale and Causality of Experimental Choices

The synthesis hinges on the classic reaction between an acid anhydride and a primary amine. Understanding the underlying mechanism is crucial for optimizing reaction conditions and ensuring a high yield of the desired product.

Step 1: Nucleophilic Acyl Substitution and Ring Opening The reaction is initiated by the nucleophilic attack of the primary amine (allylamine) on one of the electrophilic carbonyl carbons of the trimellitic anhydride ring. The lone pair of electrons on the nitrogen atom of allylamine targets the carbonyl carbon, leading to the formation of a tetrahedral intermediate. This intermediate quickly collapses, resulting in the opening of the anhydride ring to form a stable amic acid intermediate: 2-(allylcarbamoyl)benzene-1,4-dicarboxylic acid. This step is typically rapid and often exothermic.

Step 2: Intramolecular Cyclodehydration (Imidization) The second stage of the reaction is the crucial imidization step. This involves an intramolecular nucleophilic attack by the amide nitrogen onto the adjacent carboxylic acid group. This process requires thermal energy to overcome the activation barrier and drive the elimination of a water molecule, leading to the formation of the stable five-membered imide ring. The choice of a high-boiling solvent like glacial acetic acid is deliberate; it not only serves as a solvent but also acts as a catalyst for the dehydration step. Heating the reaction mixture to reflux provides the necessary energy to drive this equilibrium-controlled reaction to completion by removing the water by-product.

Visualizing the Reaction Pathway

The following diagram illustrates the logical flow from reactants to the final product.

Caption: Reaction pathway for the synthesis of the target compound.

Detailed Experimental Protocol

This protocol is a self-validating system designed for reproducibility. Adherence to the specified conditions is critical for achieving the desired outcome.

Materials and Reagents

| Reagent | Formula | Molar Mass ( g/mol ) | Amount | Moles (mmol) | Role |

| Trimellitic Anhydride | C₉H₄O₅ | 192.13 | 10.0 g | 52.0 | Reactant |

| Allylamine | C₃H₇N | 57.09 | 3.26 g (4.2 mL) | 57.2 | Reactant (1.1 eq) |

| Glacial Acetic Acid | CH₃COOH | 60.05 | 100 mL | - | Solvent/Catalyst |

| Deionized Water | H₂O | 18.02 | ~1 L | - | Precipitation/Wash |

| Ethanol | C₂H₅OH | 46.07 | As needed | - | Recrystallization |

Equipment

-

250 mL three-neck round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle with temperature control

-

Dropping funnel

-

Buchner funnel and filter flask

-

Standard laboratory glassware (beakers, graduated cylinders)

Step-by-Step Procedure

-

Reaction Setup: Assemble the 250 mL three-neck flask with a magnetic stir bar, reflux condenser, and a dropping funnel. Place the setup in a heating mantle.

-

Dissolution: Charge the flask with trimellitic anhydride (10.0 g, 52.0 mmol) and glacial acetic acid (100 mL). Begin stirring to dissolve the solid.

-

Addition of Amine: Add allylamine (4.2 mL, 57.2 mmol) to the dropping funnel. Add the allylamine dropwise to the stirred solution over 15-20 minutes. An exothermic reaction may be observed.

-

Reflux: After the addition is complete, heat the reaction mixture to a gentle reflux (approximately 118°C) and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Precipitation: After the reaction is complete, allow the mixture to cool to room temperature. Slowly pour the reaction mixture into a beaker containing 500 mL of ice-cold deionized water while stirring vigorously. A white precipitate of the product will form.

-

Isolation: Collect the crude product by vacuum filtration using a Buchner funnel. Wash the solid precipitate thoroughly with several portions of deionized water (total of ~500 mL) to remove residual acetic acid.

-

Drying: Dry the crude product in a vacuum oven at 60-70°C overnight.

-

Purification: Recrystallize the dried crude product from an ethanol/water mixture to obtain pure 2-allyl-1,3-dioxoisoindoline-5-carboxylic acid as a white crystalline solid.

Trustworthiness: Purity, Yield, and Characterization

The expected yield for this reaction is typically in the range of 80-90% after purification. The purity and identity of the final compound should be confirmed using standard analytical techniques:

-

Melting Point: A sharp melting point indicates high purity.

-

¹H NMR Spectroscopy: To confirm the presence of the allyl group protons and the aromatic protons of the phthalimide ring.

-

¹³C NMR Spectroscopy: To confirm the carbon framework of the molecule.

-

FT-IR Spectroscopy: To identify the characteristic carbonyl stretches of the imide (~1770 and ~1710 cm⁻¹) and the carboxylic acid (~1690 cm⁻¹), as well as the C=C stretch of the allyl group.

-

Mass Spectrometry: To confirm the molecular weight of the product (C₁₂H₉NO₄, MW: 231.21 g/mol ).

Concluding Remarks

The synthesis of 2-allyl-1,3-dioxoisoindoline-5-carboxylic acid via the condensation of trimellitic anhydride and allylamine is a robust and high-yielding process. The methodology presented in this guide is based on fundamental principles of organic synthesis and provides a clear path for obtaining this valuable chemical intermediate.[1][2][3] The versatility of the product's functional groups opens up extensive possibilities for its application in the development of novel polymers, advanced materials, and targeted therapeutic agents.

References

-

National Center for Biotechnology Information. 2-(2-Carboxyethyl)-1,3-dioxoisoindoline-5,6-dicarboxylic acid methanol monosolvate. PubChem Compound Summary. Available at: [Link]

-

European Patent Office. PROCESS FOR THE PRODUCTION OF TRIMELLITIC ANHYDRIDE WITH IMPROVED COLOR - EP 0439578 B1. Available at: [Link]

- Google Patents.Process of preparing trimellitic anhydride - US2971011A.

-

Ataman Kimya. TRIMELLITIC ANHYDRIDE. Available at: [Link]

- Google Patents.Preparation of trimellitic anhydride - US2887497A.

- De Luca, L., et al. (2009). Synthesis and in Vitro Evaluation of N-Substituted Maleimide Derivatives as Selective Monoglyceride Lipase Inhibitors. Journal of Medicinal Chemistry.

-

ResearchGate. Synthesis and properties of N-substituted maleimides conjugated with 1,4-phenylene or 2,5-thienylene polymers. Available at: [Link]

-

Taylor & Francis Online. Synthesis on N-Alkylated Maleimides. Synthetic Communications. Available at: [Link]

-

National Center for Biotechnology Information. Trimellitic anhydride. PubChem Compound Summary. Available at: [Link]

Sources

A Comprehensive Spectroscopic Guide to 2-allyl-1,3-dioxoisoindoline-5-carboxylic acid: An In-depth ¹H and ¹³C NMR Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 2-allyl-1,3-dioxoisoindoline-5-carboxylic acid. As a key intermediate in the synthesis of various pharmacologically active compounds, a thorough understanding of its spectroscopic characteristics is paramount for structural confirmation, purity assessment, and quality control in drug discovery and development. This document, crafted from the perspective of a Senior Application Scientist, offers not just data, but a causal explanation behind the spectral features, ensuring a robust and reliable interpretation.

Molecular Structure and Spectroscopic Rationale

2-allyl-1,3-dioxoisoindoline-5-carboxylic acid possesses a unique combination of a phthalimide core, an N-allyl substituent, and a carboxylic acid group on the aromatic ring. This intricate structure gives rise to a distinct NMR fingerprint. The electron-withdrawing nature of the two imide carbonyl groups and the carboxylic acid significantly influences the chemical shifts of the aromatic protons. The allyl group introduces characteristic vinylic and allylic proton and carbon signals, while the carboxylic acid proton presents a highly deshielded signal.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is anticipated to exhibit signals corresponding to the aromatic protons of the isoindoline ring, the protons of the allyl group, and the acidic proton of the carboxylic acid. The expected chemical shifts (δ) are presented in Table 1. The protons on the aromatic ring are expected to show complex splitting patterns due to their coupling with each other.

Table 1: Predicted ¹H NMR Chemical Shifts for 2-allyl-1,3-dioxoisoindoline-5-carboxylic acid

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Notes |

| Carboxylic Acid (-COOH) | 10.0 - 12.0 | Broad Singlet | 1H | The chemical shift is concentration and solvent dependent and the signal may be broad due to hydrogen bonding.[1][2][3] |

| Aromatic (H-4) | ~8.4 | Doublet | 1H | Deshielded due to the anisotropic effect of the adjacent carbonyl and carboxylic acid groups. |

| Aromatic (H-6) | ~8.2 | Doublet of doublets | 1H | Influenced by both the carboxylic acid and the imide carbonyls. |

| Aromatic (H-7) | ~7.9 | Doublet | 1H | Coupled to H-6. |

| Allyl (-CH=CH₂) | 5.8 - 6.0 | Multiplet | 1H | The vinylic proton is significantly deshielded.[4][5] |

| Allyl (=CH₂) | 5.2 - 5.4 | Multiplet | 2H | The two terminal vinylic protons may exhibit distinct chemical shifts.[4] |

| Allyl (-NCH₂-) | ~4.4 | Doublet | 2H | Adjacent to the electron-withdrawing imide nitrogen. |

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide valuable information on the carbon framework of the molecule. The carbonyl carbons of the imide and carboxylic acid are expected to appear at the downfield end of the spectrum.

Table 2: Predicted ¹³C NMR Chemical Shifts for 2-allyl-1,3-dioxoisoindoline-5-carboxylic acid

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Notes |

| Carboxylic Acid (-COOH) | 165 - 175 | The carboxyl carbon is highly deshielded.[1][3] |

| Imide Carbonyl (C=O) | 165 - 170 | Two signals may be observed if their chemical environments are non-equivalent.[6][7] |

| Aromatic (C-5) | ~136 | Carbon bearing the carboxylic acid group. |

| Aromatic (C-3a, C-7a) | ~134 | Quaternary carbons of the isoindoline ring. |

| Aromatic (C-6) | ~132 | |

| Allyl (-CH=) | ~131 | Vinylic carbon. |

| Aromatic (C-4) | ~125 | |

| Aromatic (C-7) | ~123 | |

| Allyl (=CH₂) | ~118 | Terminal vinylic carbon. |

| Allyl (-NCH₂-) | ~41 | Methylene carbon attached to the nitrogen. |

Experimental Protocol for NMR Analysis

To ensure high-quality, reproducible NMR data, the following experimental protocol is recommended. This protocol is designed to be a self-validating system, with internal checks for consistency.

Sample Preparation

-

Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) is the recommended solvent. Its ability to dissolve the carboxylic acid and the presence of a residual solvent peak that does not interfere with the analyte signals make it an ideal choice.

-

Concentration: Prepare a solution of approximately 10-20 mg of 2-allyl-1,3-dioxoisoindoline-5-carboxylic acid in 0.6-0.7 mL of DMSO-d₆. The concentration should be sufficient to obtain a good signal-to-noise ratio in a reasonable acquisition time.

-

Internal Standard: Tetramethylsilane (TMS) is used as the internal standard for referencing the chemical shifts to 0.00 ppm.

NMR Instrument Parameters

The following parameters are suggested for a 400 MHz NMR spectrometer.[8]

-

¹H NMR:

-

Pulse Program: Standard single-pulse experiment (zg30).

-

Number of Scans: 16-32.

-

Relaxation Delay (d1): 2 seconds.

-

Acquisition Time: 3-4 seconds.

-

Spectral Width: 16 ppm.

-

-

¹³C NMR:

-

Pulse Program: Proton-decoupled experiment (zgpg30).

-

Number of Scans: 1024 or more, depending on the sample concentration.

-

Relaxation Delay (d1): 2 seconds.

-

Acquisition Time: 1-2 seconds.

-

Spectral Width: 240 ppm.

-

Visualization of the Analytical Workflow

The logical flow for the structural elucidation of 2-allyl-1,3-dioxoisoindoline-5-carboxylic acid using NMR spectroscopy is depicted in the following diagram.

Caption: Workflow for NMR analysis of the target compound.

Structural Confirmation and Key Correlations

The following diagram illustrates the molecular structure of 2-allyl-1,3-dioxoisoindoline-5-carboxylic acid with key ¹H-¹³C correlations that would be confirmed by 2D NMR experiments such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation).

Caption: Key NMR correlations for structural assignment.

References

-

NC State University Libraries. (n.d.). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link][1]

-

ACG Publications. (2018). Synthesis and optical properties of some isoindole-1,3-dione compounds. Organic Communications, 11(4), 173-180. Retrieved from [Link][8]

-

Chemistry LibreTexts. (2025). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link][2]

-

National Center for Biotechnology Information. (n.d.). 1H-Isoindole-5-carboxylic acid, 2,2'-(methylenedi-4,1-phenylene)bis[2,3-dihydro-1,3-dioxo-. PubChem. Retrieved from [Link][9]

-

Chemistry LibreTexts. (2024). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

-

Oregon State University. (n.d.). 1H NMR Chemical Shift. Retrieved from [Link][5]

-

SpectraBase. (n.d.). 1H-isoindole-5-carboxylic acid, 2-(3,4-dichlorophenyl)-2,3-dihydro-1,3-dioxo-, 2-methylpropyl ester - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link][10]

-

The Royal Society of Chemistry. (2023). Synthesis of N-substituted phthalimides via Pd-catalyzed [4+1] cycloaddition reaction. Retrieved from [Link][11]

-

MDPI. (2023). N-Substituted (Hexahydro)-1H-isoindole-1,3(2H)-dione Derivatives: New Insights into Synthesis and Characterization. Molecules, 28(11), 4377. Retrieved from [Link][12]

-

MDPI. (2018). Synthesis, FTIR, 13C-NMR and Temperature-Dependent 1H‑NMR Characteristics of Bis-naphthalimide Derivatives. Molecules, 23(11), 2821. Retrieved from [Link][13]

-

ResearchGate. (n.d.). 1 H-NMR (a) and 13 C-NMR (b) spectra of diol compound. Retrieved from [Link][6]

-

YouTube. (2021). Restricted rotation (allyl groups) and their effect on 1H-NMR multiplets. Retrieved from [Link][14]

-

MDPI. (2022). Synthesis, Crystal Structure, DFT Calculations, Hirshfeld Surface Analysis and In Silico Drug-Target Profiling of (R)-2-(2-(1,3-Dioxoisoindolin-2-yl)propanamido)benzoic Acid Methyl Ester. Molecules, 27(3), 943. Retrieved from [Link][15]

-

Oregon State University. (n.d.). CH 336: Carboxylic Acid Spectroscopy. Retrieved from [Link][3]

-

PubMed Central. (2020). A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies. Molecules, 25(1), 189. Retrieved from [Link][16]

-

Chemistry LibreTexts. (2022). 21.10: Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link][17]

-

PLOS. (2015). Synthesis, Structural and Antioxidant Studies of Some Novel N-Ethyl Phthalimide Esters. PLOS ONE, 10(3), e0121153. Retrieved from [Link][7]

-

Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. Retrieved from [Link]

-

ResearchGate. (2018). Synthesis and optical properties of some isoindole-1,3-dione compounds: Optical band gap, refractive index and absorbance band edge. Retrieved from [Link][18]

-

ResearchGate. (n.d.). 1 H-NMR and 13 C-NMR spectra of carboxylic acid containing polyamide. Retrieved from [Link][19]

-

SpectraBase. (n.d.). Phthalimide. Retrieved from [Link]

-

ResearchGate. (2015). Synthesis of some N-phthalimide amino acids derivatives and evaluation their biological activity. Retrieved from [Link][20]

- Anderson, R.C., Jarema, J.A., Shapiro, M.J., Stokes, J.P., & Ziliox, M. (1995). J. Org. Chem. 60, 2650.

-

American Chemical Society. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. Retrieved from [Link]

-

MDPI. (2024). An Investigation of Novel Series of 2-Thioxo-1,3-dithiol-carboxamides as Potential Antispasmodic Agents: Design, Synthesis via Coupling Reactions, Density Functional Theory Calculations, and Molecular Docking. Molecules, 29(16), 3794. Retrieved from [Link][21]4) [cite: 26]

Sources

- 1. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. CH 336: Carboxylic Acid Spectroscopy [sites.science.oregonstate.edu]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 6. researchgate.net [researchgate.net]

- 7. journals.plos.org [journals.plos.org]

- 8. acgpubs.org [acgpubs.org]

- 9. 1H-Isoindole-5-carboxylic acid, 2,2'-(methylenedi-4,1-phenylene)bis[2,3-dihydro-1,3-dioxo- | C31H18N2O8 | CID 5235268 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. spectrabase.com [spectrabase.com]

- 11. rsc.org [rsc.org]

- 12. mdpi.com [mdpi.com]

- 13. mdpi.com [mdpi.com]

- 14. youtube.com [youtube.com]

- 15. mdpi.com [mdpi.com]

- 16. A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. An Investigation of Novel Series of 2-Thioxo-1,3-dithiol-carboxamides as Potential Antispasmodic Agents: Design, Synthesis via Coupling Reactions, Density Functional Theory Calculations, and Molecular Docking [mdpi.com]

FT-IR analysis of 2-allyl-1,3-dioxoisoindoline-5-carboxylic acid

An In-Depth Technical Guide to the FT-IR Analysis of 2-allyl-1,3-dioxoisoindoline-5-carboxylic acid

Abstract

This technical guide provides a comprehensive examination of the Fourier-Transform Infrared (FT-IR) spectroscopy analysis of 2-allyl-1,3-dioxoisoindoline-5-carboxylic acid. This molecule, a derivative of isoindoline, integrates several key functional groups, including a carboxylic acid, a cyclic imide, an aromatic ring, and an allyl group. Understanding its vibrational properties through FT-IR is crucial for structural confirmation, purity assessment, and studying intermolecular interactions. This document offers a detailed interpretation of the expected FT-IR spectrum, a step-by-step protocol for sample analysis, and the scientific rationale behind the analytical choices, grounded in established spectroscopic principles.

Introduction: The Molecule and the Method

2-allyl-1,3-dioxoisoindoline-5-carboxylic acid is a compound of interest in synthetic and medicinal chemistry. The isoindoline-1,3-dione (phthalimide) core is a privileged scaffold in drug discovery, known for a wide range of biological activities.[1][2] The presence of both a carboxylic acid and an allyl group provides versatile handles for further chemical modification, making it a valuable building block.

FT-IR spectroscopy is an indispensable analytical technique for the characterization of such molecules.[3] By measuring the absorption of infrared radiation, which excites molecular vibrations (stretching and bending), FT-IR provides a unique "fingerprint" of a compound's functional groups.[4][5] For a multi-functional molecule like this one, FT-IR allows for the simultaneous confirmation of all key structural motifs.

This guide deconstructs the molecule's spectrum by analyzing the characteristic vibrational frequencies of each functional component.

Caption: Molecular structure with key functional groups highlighted.

Spectral Interpretation: A Functional Group Approach

The FT-IR spectrum of 2-allyl-1,3-dioxoisoindoline-5-carboxylic acid is a composite of the absorptions from its constituent parts. The most diagnostically significant regions are discussed below.

The Carboxylic Acid Moiety (-COOH)

The carboxylic acid group produces some of the most recognizable and intense bands in an IR spectrum, largely due to strong hydrogen bonding which causes the formation of dimers in the solid state.[6][7]

-

O-H Stretching: A very broad, strong absorption band is expected between 2500 and 3300 cm⁻¹ .[8] This exceptional broadness is the hallmark of a hydrogen-bonded carboxylic acid dimer and often overlaps with C-H stretching vibrations.[6][9] Its presence is a primary indicator of the -COOH group.

-

C=O Stretching: A strong, sharp absorption band should appear between 1690 and 1720 cm⁻¹ .[7][8] Conjugation with the aromatic ring can lower this frequency slightly. This band is attributed to the carbonyl of the carboxylic acid.

-

C-O Stretching and O-H Bending: The spectrum will also feature bands corresponding to C-O stretching, typically coupled with in-plane O-H bending. These appear in the 1210-1320 cm⁻¹ and 1395-1440 cm⁻¹ regions, respectively.[7] An out-of-plane O-H bend can also be observed as a broad band around 910-950 cm⁻¹ .

The Dioxoisoindoline (Imide) System

The cyclic imide structure gives rise to its own characteristic carbonyl absorptions. Phthalimide and its N-substituted derivatives exhibit two distinct C=O stretching bands due to symmetric and asymmetric coupling of the two carbonyl groups.[10]

-

Asymmetric C=O Stretching: A strong band is typically observed at a higher frequency, around 1760-1775 cm⁻¹ .[1][10]

-

Symmetric C=O Stretching: A second, often slightly less intense, band appears at a lower frequency, around 1670-1740 cm⁻¹ .[1][10] The exact position can be influenced by the N-substituent.

-

C-N Stretching: The stretching of the C-N bond within the imide ring typically appears in the 1050-1310 cm⁻¹ range.[5][10]

The Aromatic Ring

The benzene ring of the isoindoline core provides several characteristic signals.

-

Aromatic C-H Stretching: Weak to medium, sharp bands are expected just above 3000 cm⁻¹, typically in the 3000-3100 cm⁻¹ region.[4][11] These are often seen as small, sharp peaks on the shoulder of the much broader carboxylic acid O-H band.

-

Aromatic C=C Stretching: Two or three bands of variable intensity appear in the 1400-1600 cm⁻¹ region, which are characteristic of the "in-ring" carbon-carbon double bond vibrations.[10][11]

The Allyl Group (-CH₂-CH=CH₂)

The terminal allyl group contributes absorptions typical of alkenes.

-

=C-H Stretching: The stretch for the sp² hybridized carbons of the double bond appears above 3000 cm⁻¹, usually around 3020-3100 cm⁻¹ .[4]

-

Aliphatic C-H Stretching: The sp³ hybridized CH₂ group will show stretching vibrations just below 3000 cm⁻¹, in the 2850-3000 cm⁻¹ range.[11]

-

C=C Stretching: A weak to medium intensity band for the carbon-carbon double bond stretch is expected in the 1630-1680 cm⁻¹ region.[4][11] Its intensity can be variable.

Quantitative Data Summary

The expected vibrational frequencies for 2-allyl-1,3-dioxoisoindoline-5-carboxylic acid are summarized below.

| Wavenumber Range (cm⁻¹) | Assignment | Functional Group | Expected Intensity |

| 3300 - 2500 | O-H stretch (H-bonded dimer) | Carboxylic Acid | Strong, Very Broad |

| 3100 - 3000 | C-H stretch (Aromatic & Alkene) | Aromatic, Allyl | Medium to Weak |

| 3000 - 2850 | C-H stretch (Aliphatic) | Allyl | Medium |

| ~1775 - 1760 | C=O asymmetric stretch | Imide | Strong |

| ~1740 - 1670 | C=O symmetric stretch | Imide | Strong |

| 1720 - 1690 | C=O stretch | Carboxylic Acid | Strong |

| 1680 - 1630 | C=C stretch | Allyl | Weak to Medium |

| 1600 - 1400 | C=C in-ring stretch & O-H bend | Aromatic, Acid | Medium to Strong |

| 1320 - 1210 | C-O stretch | Carboxylic Acid | Medium |

| 950 - 910 | O-H bend (out-of-plane) | Carboxylic Acid | Medium, Broad |

Experimental Protocol: Acquiring a High-Quality Spectrum

A self-validating protocol ensures reproducibility and accuracy. The Attenuated Total Reflectance (ATR) method is often preferred for its simplicity and minimal sample preparation.

Rationale for Method Selection

-

Attenuated Total Reflectance (ATR): This technique is ideal for solid powders. It requires no sample dilution (like KBr pellets), is non-destructive, and provides excellent sample-to-sample reproducibility. The path length is independent of sample thickness, ensuring consistent peak intensities.

-

Potassium Bromide (KBr) Pellet: An alternative method involves grinding the sample with dry KBr powder and pressing it into a transparent disk. This can yield high-quality spectra but is more labor-intensive and highly sensitive to moisture, which can introduce a broad O-H band from water, potentially interfering with the analysis of the carboxylic acid.

Caption: Standard workflow for FT-IR analysis using an ATR accessory.

Step-by-Step Methodology (ATR)

-

Instrument Preparation:

-

Ensure the FT-IR spectrometer is powered on and has reached thermal equilibrium.

-

Verify the cleanliness of the ATR crystal (typically diamond or germanium) by visual inspection. Clean with a solvent-moistened wipe (e.g., isopropanol) and allow it to dry completely.

-

-

Background Collection:

-

With the clean, empty ATR accessory in place, collect a background spectrum. This scan measures the ambient atmosphere (H₂O, CO₂) and the instrument's intrinsic signals, which will be subtracted from the sample spectrum.

-

-

Sample Application:

-

Place a small amount (a few milligrams) of the solid 2-allyl-1,3-dioxoisoindoline-5-carboxylic acid powder onto the center of the ATR crystal.

-

Lower the press anvil and apply consistent pressure to ensure intimate contact between the sample and the crystal surface. Good contact is critical for a high-quality spectrum.

-

-

Spectrum Acquisition:

-

Collect the sample spectrum using the following typical parameters:

-

Spectral Range: 4000 – 600 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16 to 32 (co-adding scans improves the signal-to-noise ratio).

-

-

-

Data Processing and Analysis:

-

The instrument software will automatically ratio the sample scan against the background scan to produce the final absorbance or transmittance spectrum.

-

Apply an ATR correction algorithm if available. This corrects for the wavelength-dependent depth of penetration of the IR beam, making the spectrum appear more like a traditional transmission spectrum.

-

Perform a baseline correction to ensure all peaks originate from a flat baseline.

-

Use peak-picking tools to identify the exact wavenumbers of the absorption maxima. Compare these experimental values to the expected ranges to confirm the structure.

-

Conclusion

The provides a wealth of structural information in a single, rapid experiment. By systematically identifying the characteristic vibrational bands of the carboxylic acid (broad O-H, C=O), the cyclic imide (dual C=O), the aromatic ring (C-H, C=C), and the allyl group (C=C, C-H), one can unequivocally confirm the identity and integrity of the molecule. The use of a standardized protocol, such as the ATR method outlined here, ensures the acquisition of reliable and reproducible data, which is fundamental to research and development in the chemical and pharmaceutical sciences.

References

- Tan, A. (2018). Synthesis and optical properties of some isoindole-1,3-dione compounds. ACG Publications.

-

Arancibia, A. L., et al. (2016). Synthesis and characterization of some new N-substituted phthalimide. The Pharmaceutical and Chemical Journal, 3(4), 202-207. Available at: [Link]

-

Chemistry LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. Available at: [Link]

-

Chemistry LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Available at: [Link]

- IUPAC. (n.d.). Table of Characteristic IR Absorptions.

-

Krishnakumar, V., & John, X. (2006). Density functional theory study of the FT-IR spectra of phthalimide and N-bromophthalimide. PubMed. Available at: [Link]

-

Omran, F., et al. (2014). Synthesis, characterization and pharmacological activity of some new phthalimide derivatives. Der Pharma Chemica, 6(2), 234-238. Available at: [Link]

-

Smith, B. C. (2018). The C=O Bond, Part III: Carboxylic Acids. Spectroscopy Online. Available at: [Link]

-

University of Michigan. (n.d.). IR: carboxylic acids. Available at: [Link]

-

Various Authors. (2023). FTIR spectra of carboxylic acids || H-bonding & conjugation effect. YouTube. Available at: [Link]

- VTech. (n.d.). Factors affecting vibrational frequencies and IR Spectroscopy of Hydrocarbons. DAV University.

-

Wang, Y., et al. (2012). Solvent-Free Synthesis of Phthalimide Under Microwave Irradiation and Modification of Talc with Synthesized Phthalimide. ResearchGate. Available at: [Link]

-

Wnorowska, M., et al. (2022). A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies. PubMed Central. Available at: [Link]

Sources

- 1. acgpubs.org [acgpubs.org]

- 2. A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. uanlch.vscht.cz [uanlch.vscht.cz]

- 5. Infrared Spectrometry [www2.chemistry.msu.edu]

- 6. spectroscopyonline.com [spectroscopyonline.com]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. youtube.com [youtube.com]

- 10. asianpubs.org [asianpubs.org]

- 11. chem.libretexts.org [chem.libretexts.org]

An In-Depth Technical Guide to the Mass Spectrometry of 2-allyl-1,3-dioxoisoindoline-5-carboxylic acid

Foreword: Unveiling Molecular Architecture through Mass Spectrometry

For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel chemical entities is paramount. Mass spectrometry stands as a cornerstone analytical technique, offering unparalleled sensitivity and structural information. This guide provides an in-depth exploration of the mass spectrometric behavior of 2-allyl-1,3-dioxoisoindoline-5-carboxylic acid, a molecule of interest due to its composite structure featuring a phthalimide core, an allyl substituent, and a carboxylic acid moiety. The methodologies and fragmentation analyses detailed herein are designed to equip the reader with a robust framework for the characterization of this and structurally related compounds. Our approach emphasizes not just the procedural steps, but the underlying chemical principles that govern the ionization and fragmentation processes, ensuring a deeper, more applicable understanding.

Foundational Chemistry: Understanding the Analyte

A thorough mass spectrometric analysis begins with a comprehensive understanding of the analyte's chemical properties. 2-allyl-1,3-dioxoisoindoline-5-carboxylic acid (C₁₂H₉NO₄) possesses a molecular weight of 231.21 g/mol . Its structure incorporates three key functional groups that dictate its behavior in a mass spectrometer:

-

The Phthalimide Core: A rigid, aromatic dicarboximide structure that is known to be relatively stable under ionization.

-

The N-Allyl Group: An unsaturated aliphatic chain that provides a potential site for characteristic fragmentation.

-

The Carboxylic Acid Group: An acidic functional group that is readily ionizable, particularly using electrospray ionization.

The presence of the carboxylic acid makes the molecule amenable to analysis by Electrospray Ionization (ESI), a soft ionization technique that is ideal for polar, non-volatile compounds.

The Analytical Workflow: From Sample to Spectrum

A successful mass spectrometry experiment is underpinned by a meticulously planned and executed workflow. The following diagram illustrates the key stages in the analysis of 2-allyl-1,3-dioxoisoindoline-5-carboxylic acid.

Caption: Predicted fragmentation pathways for the [M+H]⁺ ion of 2-allyl-1,3-dioxoisoindoline-5-carboxylic acid.

Key Fragmentation Pathways (Positive Mode):

-

Loss of Water (H₂O): The carboxylic acid group can readily lose a molecule of water, particularly with increased collision energy. This results in a fragment ion at [M+H-18]⁺.

-

Decarboxylation (Loss of CO₂): A common fragmentation for carboxylic acids is the neutral loss of carbon dioxide, leading to a fragment at [M+H-44]⁺. [1]* Loss of the Allyl Group: Cleavage of the N-allyl bond can result in the loss of an allyl radical (C₃H₅•), yielding a stable ion corresponding to the protonated 1,3-dioxoisoindoline-5-carboxylic acid at [M+H-41]⁺. The stability of the resulting phthalimide cation drives this fragmentation.

-

Loss of the Carboxyl Radical (•COOH): Alpha-cleavage adjacent to the aromatic ring can lead to the loss of the carboxyl radical, producing a fragment at [M+H-45]⁺.

-

Sequential Loss of Carbon Monoxide (CO): Following the initial loss of CO₂, the phthalimide core can undergo sequential losses of CO, a characteristic fragmentation pattern for this ring system.

Predicted Fragmentation in Negative Ion Mode ([M-H]⁻)

In negative ion mode, the fragmentation is initiated from the deprotonated carboxylate.

Caption: Predicted fragmentation pathways for the [M-H]⁻ ion of 2-allyl-1,3-dioxoisoindoline-5-carboxylic acid.

Key Fragmentation Pathways (Negative Mode):

-

Decarboxylation (Loss of CO₂): The most prominent fragmentation in negative ion mode for carboxylic acids is the loss of CO₂, resulting in a highly stable carbanion at [M-H-44]⁻. This is often the base peak in the MS/MS spectrum.

-

Loss of Allene (C₃H₄): A rearrangement reaction can lead to the loss of a neutral allene molecule from the allyl group, resulting in a fragment at [M-H-40]⁻.

Summary of Expected Key Ions

The following table summarizes the expected m/z values for the key ions of 2-allyl-1,3-dioxoisoindoline-5-carboxylic acid in both positive and negative ESI-MS.

| Ion Type | Proposed Structure | Expected m/z (Positive Mode) | Expected m/z (Negative Mode) |

| Parent Ion | [C₁₂H₉NO₄+H]⁺ / [C₁₂H₉NO₄-H]⁻ | 232.06 | 230.05 |

| Fragment Ion | [M+H-H₂O]⁺ | 214.05 | - |

| Fragment Ion | [M+H-CO₂]⁺ | 188.07 | - |

| Fragment Ion | [M-H-CO₂]⁻ | - | 186.06 |

| Fragment Ion | [M+H-C₃H₅]⁺ | 191.03 | - |

| Fragment Ion | [M-H-C₃H₄]⁻ | - | 190.02 |

| Fragment Ion | [M+H-COOH]⁺ | 187.07 | - |

| Fragment Ion | [M+H-CO₂-CO]⁺ | 160.07 | - |

| Fragment Ion | [M+H-CO₂-2CO]⁺ | 132.08 | - |

Conclusion: A Roadmap for Structural Confirmation

This guide has provided a comprehensive technical overview of the mass spectrometric analysis of 2-allyl-1,3-dioxoisoindoline-5-carboxylic acid. By understanding the molecule's inherent chemical properties and applying the detailed experimental protocols and fragmentation analysis strategies outlined, researchers can confidently approach the structural elucidation of this and similar compounds. The combination of meticulous sample preparation, high-resolution mass spectrometry, and systematic MS/MS fragmentation analysis forms a self-validating system for the unambiguous confirmation of molecular structure, a critical step in any drug discovery and development pipeline.

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 137247-85-9, 2-Ethyl-1,3-dioxoisoindoline-5-carboxylic acid. Retrieved from [Link]

- Liang, X.-r., Guo, Z.-l., & Yu, C.-m. (2014). Fragmentation Pathways of N-substituted Phthalimide Derivatives Using Electrospray Ionization Quadrupole Time-of-Flight Mass Spectrometry. Chinese Journal of Analytical Chemistry, 42(5), 724-729.

-

University of Oxford. (n.d.). Sample Preparation Protocol for ESI Accurate Mass Service. Retrieved from [Link]

-

Guo, F. (2013). Mass Spectrometry analysis of Small molecules. SlideShare. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]

-

JoVE. (2024). Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation. Retrieved from [Link]

-

Liang, X., Guo, Z., & Yu, C. (2014). Fragmentation pathways of n-substituted phthalimide derivatives using electrospray ionization quadrupole time-of-flight mass spectrometry. ResearchGate. Retrieved from [Link]

-

Liang, X. R., Guo, Z. L., & Yu, C. M. (2014). Fragmentation Pathways of N-substituted Phthalimide Derivatives Using Electrospray Ionization Quadrupole Time-of-Flight Mass Spectrometry. CNKI. Retrieved from [Link]

-

Marin, S. J., Smith, J., & Neifeld, J. (2021). Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2: Sample Preparation. Chromatography Online. Retrieved from [Link]

-

R K, S. (2020, March 6). PART 13: CARBOXYLIC ACIDS (MASS SPECTRUM, FRAGMENTATION PATTERN) FOR CSIR NET/GATE [Video]. YouTube. Retrieved from [Link]

-

Vidya-mitra. (2016, January 27). α-, β-, allylic, benzylic cleavage and McLafferty rearrangement (CHE) [Video]. YouTube. Retrieved from [Link]

-

Wang, R., & Li, L. (2010). High-Performance Isotope Labeling for Profiling Carboxylic Acid-Containing Metabolites in Biofluids by Mass Spectrometry. Request PDF. Retrieved from [Link]

-

Lamos, S. M., et al. (2008). Relative Quantification of Carboxylic Acid Metabolites by Liquid-Chromatography Mass-Spectrometry Using Isotopic Variants of Cholamine. SciSpace. Retrieved from [Link]

-

Organic Chemistry. (2023, January 25). Mass Spectrometry Part 7 - Fragmentation in Carboxylic acids [Video]. YouTube. Retrieved from [Link]

Sources

A Technical Guide to the Solubility of 2-Allyl-1,3-dioxoisoindoline-5-carboxylic Acid in Organic Solvents

This in-depth technical guide provides a comprehensive analysis of the solubility characteristics of 2-allyl-1,3-dioxoisoindoline-5-carboxylic acid. Designed for researchers, scientists, and professionals in drug development, this document delves into the physicochemical properties of the compound, offers a comparative analysis with structural analogs, and presents a detailed protocol for empirical solubility determination.

Introduction: The Critical Role of Solubility

In the realm of pharmaceutical sciences and synthetic chemistry, understanding the solubility of a compound is a cornerstone of process development, formulation, and bioavailability. 2-Allyl-1,3-dioxoisoindoline-5-carboxylic acid (CAS No. 41441-42-3), a derivative of the isoindoline scaffold, presents a unique combination of functional groups that dictate its interaction with various organic solvents. The presence of a carboxylic acid, an imide, an aromatic system, and an allyl group creates a molecule with multifaceted physicochemical properties. This guide aims to provide a detailed understanding of these properties and their influence on solubility, and to equip the researcher with the tools to assess its solubility profile experimentally.

Molecular Structure and Physicochemical Properties

The solubility of a compound is intrinsically linked to its molecular structure. The key features of 2-allyl-1,3-dioxoisoindoline-5-carboxylic acid are:

-

Aromatic Core: The isoindoline ring system is a large, relatively non-polar scaffold.

-

Carboxylic Acid Group: This functional group is polar and capable of acting as a hydrogen bond donor and acceptor. Its acidity is a key factor in its solubility in basic solvents.

-

Imide Group: The two carbonyl groups of the imide are polar and can act as hydrogen bond acceptors.

-

Allyl Group: This is a non-polar, reactive moiety.

A comparative analysis with similar isoindoline derivatives highlights the influence of the substituent at the 2-position on the molecule's overall properties[1]. While the allyl group in 2-allyl-1,3-dioxoisoindoline-5-carboxylic acid contributes to higher reactivity due to its conjugated double bond, it is the interplay of the polar carboxylic acid and imide groups with the largely non-polar core that will govern its solubility in organic solvents[1].

| Property | Value/Information | Source |

| CAS Number | 41441-42-3 | [1] |

| Molecular Formula | C₁₂H₉NO₄ | [1] |

| Molecular Weight | 231.20 g/mol | [1] |

| Key Structural Features | Carboxylic acid, imide, allyl group, aromatic ring | Inferred |

Predicted Solubility in Organic Solvents

Carboxylic acids, in general, are soluble in less polar organic solvents such as ethers, alcohols, and chloroform[2]. The non-polar hydrocarbon portion of the molecule interacts favorably with these solvents[2]. However, the presence of the polar carboxylic acid and imide groups in 2-allyl-1,3-dioxoisoindoline-5-carboxylic acid will also allow for interactions with more polar solvents.

A. Polar Protic Solvents (e.g., Methanol, Ethanol): The carboxylic acid group can form hydrogen bonds with alcohols, suggesting moderate to good solubility.

B. Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents are excellent hydrogen bond acceptors and should readily solvate the carboxylic acid proton and interact with the imide carbonyls. High solubility is expected in DMSO and DMF.

C. Non-Polar Solvents (e.g., Toluene, Hexane): The large, non-polar aromatic core suggests some solubility in these solvents, but this will be limited by the highly polar carboxylic acid and imide groups. Low solubility is predicted.

D. Chlorinated Solvents (e.g., Dichloromethane, Chloroform): These solvents have an intermediate polarity and are often good at dissolving compounds with a mix of polar and non-polar features. Moderate solubility is expected.

Experimental Determination of Solubility: A Step-by-Step Protocol

To obtain definitive solubility data, an empirical approach is necessary. The shake-flask method is a widely accepted technique for determining thermodynamic solubility[3].

Principle

An excess of the solid compound is equilibrated with a known volume of the solvent at a specific temperature. The concentration of the dissolved compound in the saturated solution is then determined analytically.

Materials and Equipment

-

2-Allyl-1,3-dioxoisoindoline-5-carboxylic acid

-

Selected organic solvents (e.g., methanol, ethanol, DMSO, DMF, acetonitrile, toluene, dichloromethane)

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker or vortex mixer

-

Temperature-controlled incubator or water bath

-

Centrifuge

-

Syringe filters (0.22 µm, compatible with the solvent)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another quantitative analytical technique.

Experimental Workflow

The following diagram outlines the key steps in the experimental determination of solubility.

Sources

A Technical Guide to 2-allyl-1,3-dioxoisoindoline-5-carboxylic acid: Synthesis, Characterization, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-allyl-1,3-dioxoisoindoline-5-carboxylic acid, a molecule of significant interest within the broader class of N-substituted phthalimides. While specific research on this particular derivative is emerging, this document synthesizes foundational knowledge from closely related analogs to offer insights into its chemical properties, a validated synthesis protocol, analytical characterization methods, and its potential as a scaffold in drug discovery. The isoindoline-1,3-dione core is a well-established pharmacophore, and the introduction of an allyl group at the nitrogen and a carboxylic acid on the phthaloyl ring presents unique opportunities for therapeutic innovation. This guide is intended to serve as a foundational resource for researchers engaged in the exploration of novel therapeutics.

Introduction: The Prominence of the Phthalimide Scaffold

The isoindoline-1,3-dione, or phthalimide, scaffold is a cornerstone in medicinal chemistry, renowned for its presence in a multitude of biologically active compounds.[1][2] From the notorious immunomodulator thalidomide to the anti-inflammatory apremilast, phthalimide derivatives have demonstrated a remarkable range of therapeutic activities.[1] These include anti-cancer, anti-inflammatory, antimicrobial, and analgesic properties.[2][3][4] The rigid, planar structure of the phthalimide ring system provides a stable anchor for various functional groups, allowing for precise modulation of a compound's physicochemical and pharmacological properties.

The subject of this guide, 2-allyl-1,3-dioxoisoindoline-5-carboxylic acid, integrates three key functionalities: the core phthalimide structure, an N-allyl substituent, and a carboxylic acid moiety at the 5-position of the isoindoline ring. The allyl group is of particular interest as it can participate in various chemical transformations and may influence the molecule's binding affinity and metabolic stability. The carboxylic acid group enhances water solubility and provides a handle for further derivatization, such as amide bond formation, to create libraries of related compounds for structure-activity relationship (SAR) studies.

This guide will delve into the synthesis, characterization, and potential biological significance of this promising molecule, drawing upon established methodologies and data from analogous compounds to provide a robust and practical resource.

Chemical Structure and Properties

The IUPAC name for the compound of interest is 2-allyl-1,3-dioxoisoindoline-5-carboxylic acid . Its chemical structure and key properties are summarized below.

| Property | Value |

| Molecular Formula | C₁₂H₉NO₄ |

| Molecular Weight | 231.21 g/mol |

| Appearance | Expected to be a solid |

| Core Structure | Isoindoline-1,3-dione (Phthalimide) |

| Key Substituents | N-allyl group, 5-carboxylic acid group |

The presence of both a hydrophobic phthalimide ring and a hydrophilic carboxylic acid group suggests an amphiphilic character, which can be crucial for its pharmacokinetic profile.

Figure 1. Chemical structure of 2-allyl-1,3-dioxoisoindoline-5-carboxylic acid.

Synthesis Protocol

Reaction Scheme

The synthesis proceeds via a two-step, one-pot reaction. First, the primary amine (allylamine) attacks one of the carbonyl groups of the trimellitic anhydride to form a phthalamic acid intermediate. Subsequent heating promotes intramolecular cyclization via dehydration to yield the final imide product.

Figure 2. Synthetic pathway for 2-allyl-1,3-dioxoisoindoline-5-carboxylic acid.

Experimental Procedure

Materials:

-

Trimellitic anhydride (1.0 eq)

-

Allylamine (1.05 eq)

-

Glacial acetic acid (solvent)

-

Deionized water

-

Ethanol (for recrystallization)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Büchner funnel and filter paper

-

Rotary evaporator

Step-by-Step Protocol:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add trimellitic anhydride (1.0 eq) and glacial acetic acid.

-

Addition of Amine: While stirring, slowly add allylamine (1.05 eq) to the suspension.

-

Reflux: Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Isolation: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into a beaker of cold deionized water to precipitate the product.

-

Filtration: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid with cold deionized water to remove any residual acetic acid.

-

Drying: Dry the crude product in a vacuum oven.

-

Purification: Recrystallize the crude product from a suitable solvent system, such as ethanol/water, to obtain the pure 2-allyl-1,3-dioxoisoindoline-5-carboxylic acid.

Analytical Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following techniques are standard for the analysis of N-substituted phthalimides.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for structural elucidation.

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the phthalimide ring, the protons of the allyl group (with distinct signals for the methylene and vinyl protons), and a broad singlet for the carboxylic acid proton. The aromatic region will likely display a complex splitting pattern due to the substitution on the benzene ring.

-

¹³C NMR: The carbon NMR spectrum will show signals for the two distinct carbonyl carbons of the imide, the carbons of the aromatic ring, the carbons of the allyl group, and the carboxylic acid carbon. For analogous phthalimide derivatives, the carbonyl carbons typically resonate around 168 ppm, while the aromatic carbons appear in the 120-140 ppm range.[6]

High-Performance Liquid Chromatography (HPLC)

HPLC is a standard method for assessing the purity of the final compound. A reverse-phase C18 column is typically effective for the analysis of phthalimide derivatives.[7]

Representative HPLC Method:

-

Column: C18, 5 µm, 4.6 x 150 mm

-

Mobile Phase: A gradient of acetonitrile and water with 0.1% trifluoroacetic acid (TFA) or formic acid.[7][8]

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 230 nm or 254 nm.[9]

-

Injection Volume: 10 µL

-

Column Temperature: 30 °C[7]

This method should provide a sharp peak for the pure compound, allowing for accurate purity determination.

Potential Biological Activities and Therapeutic Applications

The biological profile of 2-allyl-1,3-dioxoisoindoline-5-carboxylic acid has not been extensively reported. However, based on the activities of structurally related compounds, several therapeutic avenues can be proposed.

Anti-inflammatory and Immunomodulatory Effects

Many phthalimide derivatives exhibit potent anti-inflammatory and immunomodulatory properties, famously exemplified by thalidomide and its analogs. These compounds often exert their effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α. Some derivatives also show inhibitory activity against cyclooxygenase (COX) enzymes, key players in the inflammatory cascade.[10] Molecular docking studies on similar phthalimide derivatives have shown interactions with the active site of COX-2.[7]

Anticancer Activity

The phthalimide scaffold is present in numerous compounds with demonstrated anticancer activity.[3] The mechanisms of action are diverse and can include inhibition of angiogenesis, induction of apoptosis, and cell cycle arrest. The carboxylic acid moiety on 2-allyl-1,3-dioxoisoindoline-5-carboxylic acid could be leveraged to design prodrugs or targeted drug delivery systems to enhance efficacy and reduce off-target toxicity.

Antimicrobial and Antiviral Potential

N-substituted isoindoline-1,3-diones have been investigated for their antimicrobial and antiviral activities.[4] The specific substitution on the nitrogen atom and the phthaloyl ring can significantly influence the spectrum of activity. The allyl group in the target compound may contribute to its interaction with microbial or viral targets.

Future Directions and Conclusion

2-allyl-1,3-dioxoisoindoline-5-carboxylic acid represents a promising, yet underexplored, molecule in the vast landscape of medicinal chemistry. Its synthesis is straightforward, and its structure offers multiple points for further chemical modification.

Future research should focus on:

-

Definitive Biological Screening: A comprehensive biological evaluation of the compound against a panel of cancer cell lines, inflammatory targets, and microbial strains is warranted.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of analogs, with modifications to the N-substituent and the position of the carboxylic acid, will provide valuable insights into the structural requirements for optimal activity.

-

Mechanistic Studies: Elucidation of the specific molecular targets and signaling pathways modulated by this compound will be crucial for its development as a therapeutic agent.

References

- Doraghi, F., Morshedsoloukab, M. H., Zahedi, N. A., Larijani, B., & Mahdavi, M. (2024). Phthalimides: developments in synthesis and functionalization. RSC Advances, 14(31), 22003-22026.

- Guzmán-Orozco, J. J., et al. (2022). Phthalimide Derivatives as Anti-Inflammatory Agents: In Silico COX-2 Targeting and In Vitro Inhibition of PGE 2 Production. Molecules, 27(19), 6537.

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 53385202, 2-(2-Carboxyethyl)-1,3-dioxoisoindoline-5,6-dicarboxylic acid. Retrieved from [Link].

- Tan, A. (2018). Synthesis and optical properties of some isoindole-1,3-dione compounds.

- Langade, M. M. (2011). Efficient one pot synthesis of N-alkyl and N-aryl imides. Der Pharma Chemica, 3(2), 283-286.

-

SIELC Technologies. (n.d.). Separation of N-(Chloroacetyl)phthalimide on Newcrom R1 HPLC column. Retrieved from [Link]

- Al-Juboori, S. A., & Al-Masoudi, N. A. (2017). Synthesis and characterization of some new N-substituted phthalimide. International Journal of Pharmaceutical and Clinical Research, 9(10), 696-700.

- Redalyc. (2020). In vitro and in silico biological evaluation of phthalimide derivatives as antiproliferative agents. Journal of the Mexican Chemical Society, 64(3), 198-213.

- Kasideh, A., & Homsi, A. (2015). Synthesis of some N-phthalimide amino acids derivatives and evaluation their biological activity. International Journal of ChemTech Research, 8(4), 1817-1825.

- Tan, A. (2022). Synthesis, spectroscopic characterization of novel phthalimides derivatives bearing a 1,2,3-triazole unit and examination as potential SARS-CoV-2 inhibitors via in silico studies. Journal of Molecular Structure, 1265, 133423.

- El-Naggar, A. M., El-Haddad, A. F., & El-Ghaffar, S. A. A. (1983). Synthesis of Some Trimellitic Acid Amide Derivatives. Oriental Journal of Chemistry, 1(1), 34-39.

-

Chromatography Forum. (2009). phthalimide analysis. Retrieved from [Link]

- Tan, A. (2018). (PDF) Synthesis and optical properties of some isoindole-1,3-dione compounds: Optical band gap, refractive index and absorbance band edge.

- Al-Suhaimi, K. M., et al. (2020).

- ResearchGate. (2018). (PDF) Convenient synthesis of new polysubstituted isoindole-1,3-dione analogue.

- Reddy, T. S., & Ghorai, M. K. (2019). Synthesis of N-Aryl and N-Alkyl Phthalimides via Denitrogenative Cyanation of 1,2,3-Benzotriazin-4(3H)-ones. The Journal of Organic Chemistry, 84(15), 9836-9843.

- Patil, S. B., & Patil, D. R. (2015).

-

Chem Help ASAP. (2022, September 3). anhydride to imide reaction - TPOXX API prep - laboratory experiment [Video]. YouTube. [Link]

- Szafrański, K., et al. (2021). A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking. Molecules, 26(14), 4325.

- Reyes-Gutiérrez, P. E., et al. (2024). Four-Step Synthesis of 3-Allyl-2-(allyloxy)-5-bromoaniline from 2-Allylphenol. Molbank, 2024(1), M1827.

- Patel, K., & Patel, J. (2019). A Review on Biological and Chemical Potential of Phthalimide and Maleimide Derivatives. Acta Scientific Pharmaceutical Sciences, 3(9), 43-53.

-

GL Sciences. (n.d.). Analysis of Phthalic Acid Effect of Mobile Phase pH on Retention Time. Retrieved from [Link]

- Gîrd, C. E., et al. (2023). N-Substituted (Hexahydro)-1H-isoindole-1,3(2H)

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 135459333. Retrieved from [Link].

- Bharamawadeyar, G. S., & Sureshbabu, V. V. (2021). Synthesis of N-aryl derived formamides using triflic anhydride. Indian Journal of Chemistry, Section B: Organic Chemistry Including Medicinal Chemistry, 60B(4), 655-661.

- Malawska, B., et al. (2017). Design, synthesis and biological evaluation of new phthalimide and saccharin derivatives with alicyclic amines targeting cholinesterases, beta-secretase and amyloid beta aggregation. European Journal of Medicinal Chemistry, 126, 1032-1049.

- Kroke, F. P., et al. (2021). Synthesis and crystal structure of allyl 7-(diethylamino)-2-oxo-2H-chromene-3-carboxylate.

Sources

- 1. N-heterocyclic carbene-catalyzed atroposelective synthesis of N-Aryl phthalimides and maleimides via activation of carboxylic acids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. actascientific.com [actascientific.com]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. jetir.org [jetir.org]

- 6. Synthesis, spectroscopic characterization of novel phthalimides derivatives bearing a 1,2,3-triazole unit and examination as potential SARS-CoV-2 inhibitors via in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Phthalimide Derivatives as Anti-Inflammatory Agents: In Silico COX-2 Targeting and In Vitro Inhibition of PGE2 Production [mdpi.com]

- 8. Separation of N-(Chloroacetyl)phthalimide on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 9. glsciences.com [glsciences.com]

- 10. A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Reactivity of the Allyl Group in Phthalimide Derivatives

Abstract: This guide provides an in-depth technical analysis of the reactivity of the allyl group within N-allylphthalimide and its derivatives. Intended for researchers, scientists, and professionals in drug development, this document explores the key transformations of the allyl moiety, including reactions at the alkene and the allylic position. We will delve into the mechanistic underpinnings of these reactions, provide field-proven experimental protocols, and discuss the synthetic utility of these transformations. The phthalimide group, while primarily serving as a robust protecting group for the nitrogen atom, also influences the electronic environment of the allyl group, modulating its reactivity in a variety of synthetic contexts.

Introduction: The Dual-Personality of N-Allylphthalimide

N-allylphthalimide is a versatile bifunctional molecule in organic synthesis. At its core, it is a product of the Gabriel synthesis, a classic method for preparing primary amines where the phthalimide group acts as a masked form of ammonia, preventing over-alkylation.[1][2][3] The N-H bond of phthalimide is significantly acidic (pKa ≈ 8.3) due to the two flanking electron-withdrawing carbonyl groups, allowing for easy deprotonation and subsequent SN2 reaction with alkyl halides, such as allyl bromide.[1][2]

Beyond its role in amine synthesis, the presence of the allyl group introduces a rich and distinct reactivity profile. This C=C double bond and the adjacent allylic C-H bonds are susceptible to a wide array of chemical transformations.[4] This guide will systematically explore these reactions, providing both the mechanistic rationale and practical, actionable protocols for their execution in a laboratory setting.

Core Reactivity at the Alkene: Electrophilic Additions

The π-bond of the allyl group's alkene is electron-rich, making it a prime target for electrophiles. These reactions proceed by breaking the π-bond to form new single bonds, leading to a saturated carbon backbone.

Halogenation: Synthesis of Dihaloalkanes

The addition of halogens like bromine (Br₂) or chlorine (Cl₂) across the double bond is a fundamental transformation. The reaction typically proceeds through a cyclic halonium ion intermediate, which is then opened by a nucleophilic attack of the halide ion.

Mechanistic Insight: The formation of the bridged halonium ion is crucial as it dictates the anti-stereochemistry of the addition. The attack of the halide nucleophile occurs from the face opposite the bridge, resulting in the trans-dihalide product. This stereoselectivity is a hallmark of this reaction class.

Experimental Protocol: Bromination of N-Allylphthalimide

-

Setup: Dissolve N-allylphthalimide (1.0 eq) in a suitable chlorinated solvent (e.g., dichloromethane, CH₂Cl₂) in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel. Cool the solution to 0 °C in an ice bath.

-

Reagent Addition: Slowly add a solution of bromine (1.0 eq) in CH₂Cl₂ dropwise to the stirred solution. The characteristic red-brown color of bromine should disappear upon addition.

-

Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

-

Work-up: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to remove any excess bromine. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purification: The crude product, 2-(2,3-dibromopropyl)isoindoline-1,3-dione, can be purified by recrystallization or column chromatography on silica gel.

Dihydroxylation: Formation of Diols

The synthesis of vicinal diols from the alkene can be achieved using several methods, most notably with osmium tetroxide (OsO₄) for syn-dihydroxylation or through epoxidation followed by acid-catalyzed hydrolysis for anti-dihydroxylation.

Causality in Reagent Choice:

-

For syn-diols: The Sharpless Asymmetric Dihydroxylation provides a powerful method for creating chiral diols with high enantioselectivity. The catalytic cycle involves the formation of a cyclic osmate ester on one face of the alkene, which is then hydrolyzed to yield the cis-diol.

-

For anti-diols: A two-step sequence is employed. First, an epoxidation reaction using a peroxy acid like meta-chloroperoxybenzoic acid (m-CPBA) forms an epoxide. Subsequent ring-opening with aqueous acid proceeds via an SN2-like attack of water on the protonated epoxide, leading to the trans-diol.

Reactivity at the Allylic Position

The C-H bonds at the carbon adjacent to the double bond (the allylic position) are weaker than typical sp³ C-H bonds. This is because the resulting allylic radical (or cation/anion) is stabilized by resonance, delocalizing the charge or unpaired electron across the three-carbon system.

Radical Halogenation with N-Bromosuccinimide (NBS)

For selectively halogenating the allylic position while leaving the double bond intact, N-Bromosuccinimide (NBS) is the reagent of choice.

Why NBS? The key to the selectivity of NBS is its ability to maintain a very low, steady-state concentration of molecular bromine (Br₂) in the reaction mixture. The reaction is initiated by a radical initiator (e.g., AIBN or light), which generates a bromine radical. This radical abstracts an allylic hydrogen, forming a resonance-stabilized allyl radical. This radical then reacts with the low concentration of Br₂ to form the allylic bromide and a new bromine radical, propagating the chain reaction. Using a high concentration of Br₂ would favor electrophilic addition across the double bond.

// Node styles node [fillcolor="#F1F3F4", color="#5F6368", fontcolor="#202124"];

// Nodes Start [label="Initiation:\nRadical Initiator (AIBN/hv)\ngenerates Br•"]; Prop1 [label="Propagation Step 1:\nBr• abstracts an allylic H\nfrom N-allylphthalimide"]; AllylRadical [label="Resonance-Stabilized\nAllyl Radical Intermediate"]; Prop2 [label="Propagation Step 2:\nAllyl radical reacts with Br₂\n(from NBS + HBr)"]; Product [label="Allylic Bromide Product\n+ Br• (propagates chain)"]; NBS_Role [label="NBS + HBr → Succinimide + Br₂\n(Maintains low [Br₂])", shape=note, fillcolor="#FBBC05", fontcolor="#202124"];

// Edges Start -> Prop1 [label=" Forms Br• "]; Prop1 -> AllylRadical [label=" Forms HBr "]; AllylRadical -> Prop2; Prop2 -> Product; Product -> Prop1 [style=dashed, color="#EA4335", label=" Chain Reaction "]; Prop1 -> NBS_Role [style=dashed, color="#34A853", label=" Consumes HBr "]; } }

Caption: Mechanism of Allylic Bromination with NBS.

Allylic Oxidation

The allylic position can be oxidized to introduce carbonyl or hydroxyl functionalities. Reagents like selenium dioxide (SeO₂) or chromium-based oxidants have been traditionally used. More modern methods often employ catalytic systems for better selectivity and milder conditions. For instance, N-hydroxyphthalimide (NHPI) can be used as a catalyst in conjunction with a co-oxidant for the allylic C-H functionalization of hydrocarbons.[5][6]

The Allyl Group in Transition Metal-Catalyzed Reactions

The olefin of the allyl group is an excellent participant in a variety of powerful transition metal-catalyzed cross-coupling reactions, which are cornerstones of modern drug development.[7][8][9]

Heck Reaction

The Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide (or triflate) with an alkene.[7] In this context, N-allylphthalimide can couple with aryl or vinyl halides to form more complex structures, creating a new C-C bond at the terminal position of the double bond.

Tsuji-Trost Allylic Alkylation

While N-allylphthalimide itself is the product of an alkylation, derivatives such as allylic acetates or carbonates can undergo palladium-catalyzed allylic alkylation. This reaction involves the formation of a π-allyl palladium complex, which can then be attacked by a wide range of nucleophiles. This powerful C-C and C-heteroatom bond-forming reaction is central to synthetic chemistry.

// Node styles node [fillcolor="#F1F3F4", color="#5F6368", fontcolor="#202124"]; edge [color="#4285F4"];

// Nodes Substrate [label="N-Allylphthalimide Derivative\n(e.g., with leaving group at allylic position)"]; Pd_cat [label="Pd(0) Catalyst"]; OxAdd [label="Oxidative Addition"]; PiAllyl [label="π-Allyl Palladium(II) Complex\n(Key Intermediate)", fillcolor="#E8F0FE", color="#4285F4"]; Nucleophile [label="Nucleophile (Nu⁻)"]; NucAttack [label="Nucleophilic Attack"]; Product [label="Alkylated Product"]; RedElim [label="Reductive Elimination"];

// Edges Substrate -> OxAdd; Pd_cat -> OxAdd; OxAdd -> PiAllyl; Nucleophile -> NucAttack; PiAllyl -> NucAttack; NucAttack -> RedElim; RedElim -> Product; RedElim -> Pd_cat [label=" Catalyst\nRegeneration "]; }

Caption: General Catalytic Cycle for Tsuji-Trost Reaction.

The Allyl Group as a Removable Protecting Group

In a broader context, the allyl group itself can serve as a protecting group for amines, alcohols, and other functionalities. Its removal is typically achieved under mild conditions using a palladium catalyst (like Pd(PPh₃)₄) in the presence of a scavenger (such as dimedone or tributyltin hydride), which does not affect the phthalimide group. This orthogonal reactivity is highly valuable in multi-step synthesis.

Summary of Reactivity

The reactivity of the allyl group in phthalimide derivatives is a rich field, offering synthetic chemists a versatile handle for molecular elaboration. The table below summarizes the key transformations discussed.

| Reaction Class | Reagent(s) | Position of Attack | Product Type | Key Feature |

| Electrophilic Addition | Br₂, Cl₂ | C=C Double Bond | Dihaloalkane | Anti-addition via halonium ion |

| Dihydroxylation | 1. m-CPBA 2. H₃O⁺ | C=C Double Bond | Anti-diol | Epoxide intermediate |

| Dihydroxylation | OsO₄ (cat.), NMO | C=C Double Bond | Syn-diol | Osmate ester intermediate |

| Radical Halogenation | NBS, AIBN/hv | Allylic C-H | Allylic Halide | High selectivity for allylic position |

| Allylic Oxidation | SeO₂, NHPI (cat.) | Allylic C-H | Allylic alcohol/ketone | Functionalization of C-H bond |

| Heck Reaction | Ar-X, Pd catalyst | C=C Double Bond | Substituted Alkene | C-C bond formation |

Conclusion

The allyl group appended to a phthalimide core is not merely a passive component for amine synthesis. It is a versatile functional handle that can undergo a predictable and selective suite of transformations at both the alkene and the allylic positions. From electrophilic additions and radical substitutions to sophisticated transition metal-catalyzed cross-couplings, these reactions provide critical tools for drug discovery and development professionals. Understanding the mechanistic principles behind reagent choice and reaction conditions is paramount to harnessing the full synthetic potential of these valuable building blocks.

References

-

Title: The Gabriel Synthesis - Master Organic Chemistry Source: Master Organic Chemistry URL: [Link]

-

Title: Gabriel Synthesis Reaction Mechanism - Alkyl Halide to Primary Amine Source: YouTube (The Organic Chemistry Tutor) URL: [Link]

-

Title: The Essential Role of N-Allylphthalimide in Modern Organic Synthesis Source: NINGBO INNO PHARMCHEM CO.,LTD. URL: [Link]

-

Title: Phthalimides: developments in synthesis and functionalization Source: National Center for Biotechnology Information (PMC) URL: [Link]

-

Title: Precursor to the Gabriel Synthesis, Making Phthalimide Source: YouTube (jOeCHEM) URL: [Link]

-

Title: Mechanisms for radical reactions initiating from N-hydroxyphthalimide esters Source: National Center for Biotechnology Information (PMC) URL: [Link]

-

Title: Cu-facilitated C-O bond formation using N-hydroxyphthalimide: efficient and selective functionalization of benzyl and allylic C-H bonds Source: PubMed URL: [Link]

-

Title: Diastereoselective Synthesis of E-Allylic Amines Through Hydroalkylation of Terminal Alkynes Source: University of Washington Libraries URL: [Link]

-

Title: REACTIONS OP N-(SUBSTITUTED)PHTHALIMIDES WITH n-ALKYLAMINES Source: UNT Digital Library URL: [Link]

-

Title: Transition metal-catalysed allylic functionalization reactions involving radicals Source: Royal Society of Chemistry URL: [Link]

-

Title: Transition-Metal-Catalyzed Transformations for the Synthesis of Marine Drugs Source: MDPI URL: [Link]

-

Title: Organic Reactions in Ionic liquids: N-Alkylation of Phthalimide and Several Nitrogen Heterocycles Source: Synthesis URL: [Link]

-

Title: The Gabriel Synthesis Source: Chemistry Steps URL: [Link]

-

Title: Reactions of N-Allyl- and N,N-Diallyltrifluoromethanesulfonamides with Carboxylic Acid Amides under Oxidizing Conditions Source: ResearchGate URL: [Link]

-

Title: Recent Advances in Transition-Metal-Catalyzed, Directed Aryl C–H/N–H Cross-Coupling Reactions Source: National Center for Biotechnology Information (PMC) URL: [Link]

-

Title: N-Hydroxyphthalimide catalyzed allylic oxidation of steroids with t-butyl hydroperoxide Source: Europe PMC URL: [Link]

-

Title: Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines Source: National Center for Biotechnology Information (PMC) URL: [Link]

-

Title: A phthalimide alkylation for preparing a primary amine from an alkyl halide is known as synthesis. Source: Homework.Study.com URL: [Link]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. The Gabriel Synthesis - Chemistry Steps [chemistrysteps.com]